molecular formula C19H18BrN3O2 B5916436 N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide

N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide

Cat. No. B5916436
M. Wt: 400.3 g/mol
InChI Key: RNUMFNJSVKAMFF-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide, commonly known as BB-Cl-Amidine, is a small molecule inhibitor used in scientific research. This compound is known for its ability to inhibit protein arginine deiminase 4 (PAD4), an enzyme that plays a role in the regulation of gene expression and chromatin structure. BB-Cl-Amidine has been studied extensively for its potential therapeutic applications in cancer, autoimmune diseases, and neurodegenerative disorders.

Mechanism of Action

BB-Cl-Amidine works by inhibiting the activity of the N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide enzyme, which is responsible for the conversion of arginine residues in proteins to citrulline. This process, known as citrullination, plays a role in the regulation of gene expression and chromatin structure. By inhibiting N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide, BB-Cl-Amidine prevents the citrullination of proteins and disrupts the normal cellular processes that depend on this modification.
Biochemical and Physiological Effects:
BB-Cl-Amidine has been shown to have a variety of biochemical and physiological effects in cells and tissues. In cancer cells, BB-Cl-Amidine inhibits the growth and metastasis of cancer cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, BB-Cl-Amidine reduces inflammation and joint damage by inhibiting the production of inflammatory cytokines. In neurodegenerative disorders, BB-Cl-Amidine improves cognitive function and reduces neuronal damage by reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

BB-Cl-Amidine has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified to high yields and purity. It has been extensively studied for its potential therapeutic applications in various diseases, making it a reliable compound for scientific research. However, BB-Cl-Amidine also has some limitations. It can be toxic to cells at high concentrations, and its effects on other cellular processes are not well understood.

Future Directions

There are several future directions for the study of BB-Cl-Amidine. One area of research is the development of more potent and selective inhibitors of N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide. Another area of research is the exploration of the therapeutic potential of BB-Cl-Amidine in other diseases, such as cardiovascular disease and diabetes. Additionally, the effects of BB-Cl-Amidine on other cellular processes, such as autophagy and apoptosis, warrant further investigation.

Synthesis Methods

BB-Cl-Amidine can be synthesized through a multi-step reaction starting with 2-bromobenzoic acid and ethylenediamine. The intermediate product is then reacted with cyclopropanecarboxylic acid to form the final compound. The synthesis of BB-Cl-Amidine has been optimized to produce high yields and purity, making it a reliable compound for scientific research.

Scientific Research Applications

BB-Cl-Amidine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, BB-Cl-Amidine has been shown to inhibit the growth and metastasis of cancer cells by targeting the N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide enzyme. In autoimmune diseases such as rheumatoid arthritis, BB-Cl-Amidine has been shown to reduce inflammation and joint damage. In neurodegenerative disorders such as Alzheimer's disease, BB-Cl-Amidine has been shown to improve cognitive function and reduce neuronal damage.

properties

IUPAC Name

2-bromo-N-[(Z)-1-[3-(cyclopropanecarbonylamino)phenyl]ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-12(22-23-19(25)16-7-2-3-8-17(16)20)14-5-4-6-15(11-14)21-18(24)13-9-10-13/h2-8,11,13H,9-10H2,1H3,(H,21,24)(H,23,25)/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUMFNJSVKAMFF-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1Br)C2=CC(=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1Br)/C2=CC(=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(1Z)-1-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}cyclopropanecarboxamide

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